2-Chloro-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It is a pale yellow liquid with a distinct aromatic odor. This compound is notable for its inclusion of both chlorine and trifluoromethyl groups, which impart significant reactivity and selectivity in various chemical processes .
Mechanism of Action
Target of Action
It’s known that the compound may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .
Biochemical Pathways
It’s used in the synthesis of imidazoquinolinoacridinone derivatives , which suggests it may influence the biochemical pathways these derivatives act upon.
Action Environment
It’s known that the compound should be stored under inert gas and in a well-ventilated place .
Biochemical Analysis
Biochemical Properties
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
It is known to participate in the three-component reaction of 2-halogenated aromatic aldehydes
Temporal Effects in Laboratory Settings
It is known to be stable under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)benzaldehyde can be synthesized through the reaction of benzaldehyde with trifluoroacetic acid chloride. The process involves dissolving benzaldehyde in an organic solvent and slowly adding trifluoroacetic acid chloride under controlled temperature conditions to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under optimized conditions to maximize efficiency and minimize costs. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide or thiourea.
Major Products
Oxidation: Produces 2-Chloro-5-(trifluoromethyl)benzoic acid.
Reduction: Yields 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Results in various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Biology: Used in the derivatization of biological molecules for analytical purposes.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzaldehyde
- 2-Chlorobenzaldehyde
- 4-(Dimethylamino)benzonitrile
- 2-Bromobenzaldehyde
- 4-Formylbenzonitrile
- 2,4-Dichlorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 3-Vinylbenzaldehyde
- 2,6-Dichlorobenzaldehyde
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-Chloro-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules and in industrial applications for polymer derivatization .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZOJJJYKYKBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350816 | |
Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-89-8 | |
Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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